N-[4-chloro-3-(trifluoromethyl)phenyl]-4-(1H-tetrazol-1-yl)benzamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For example, a series of 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol (TFMP) derivatives were synthesized and characterized by physical and spectral methods (HR-EIMS, HR-FABMS, 1 H-NMR, 13 C-NMR, UV, and FT-IR) .Chemical Reactions Analysis
The reactions of 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol (TFMP) took place with a number of halogen-substituted molecules in extraordinary yields, due to electronic effects .Scientific Research Applications
Polymer Synthesis
N-[4-chloro-3-(trifluoromethyl)phenyl]-4-(1H-tetrazol-1-yl)benzamide contributes to advances in polymer science, specifically in the synthesis of well-defined aramides and block copolymers. Yokozawa et al. (2002) demonstrated the synthesis of poly(p-benzamide) with defined molecular weight and low polydispersity, and a block copolymer containing this aramide. This work highlights the utility of precise polycondensation techniques to produce polymers with controlled properties for various applications (Yokozawa et al., 2002).
Antipathogenic Activity
Research on thiourea derivatives, including N-[4-chloro-3-(trifluoromethyl)phenyl]-4-(1H-tetrazol-1-yl)benzamide, has shown significant antipathogenic activity. Limban et al. (2011) found these compounds exhibit promising antibiofilm properties against Pseudomonas aeruginosa and Staphylococcus aureus, suggesting potential for the development of novel antimicrobial agents (Limban et al., 2011).
Antiplasmodial Activities
The exploration of N-acylated furazan-3-amines, similar in structure to N-[4-chloro-3-(trifluoromethyl)phenyl]-4-(1H-tetrazol-1-yl)benzamide, has revealed potent activities against Plasmodium falciparum. Hermann et al. (2021) synthesized derivatives with significant antiplasmodial activity, identifying promising candidates for malaria treatment (Hermann et al., 2021).
Coordination Networks and NLO Properties
Research on tetrazolate-yl acylamide tectons, related to the chemical structure of interest, has led to the development of chiral coordination networks with significant second harmonic generation efficiencies. Liao et al. (2013) synthesized networks using a hydrothermal method, demonstrating how substituents affect structural topologies and nonlinear optical properties (Liao et al., 2013).
Antimicrobial Agents
Bikobo et al. (2017) synthesized N-phenyl-thiazol-2-amine derivatives and benzamide ethers that showed potent antimicrobial activity against several pathogens. This research underscores the potential of benzamide derivatives as a base for developing new antimicrobial agents (Bikobo et al., 2017).
Future Directions
properties
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-4-(tetrazol-1-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClF3N5O/c16-13-6-3-10(7-12(13)15(17,18)19)21-14(25)9-1-4-11(5-2-9)24-8-20-22-23-24/h1-8H,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGRWNCKNPMRZLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F)N3C=NN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClF3N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-4-(tetrazol-1-yl)benzamide |
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